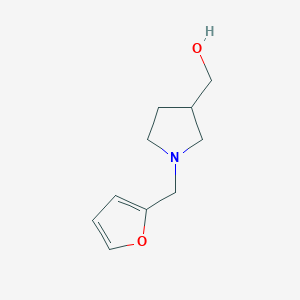

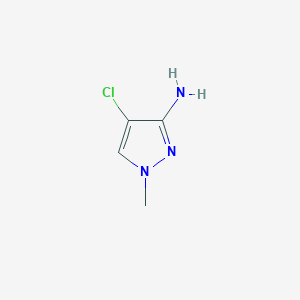

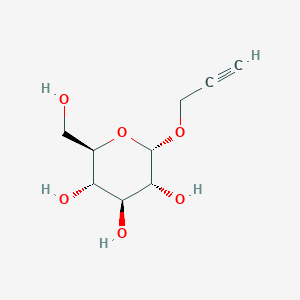

![molecular formula C9H14N2O2 B1368480 3,9-Diazaspiro[5.5]undecane-2,4-dione CAS No. 24910-11-0](/img/structure/B1368480.png)

3,9-Diazaspiro[5.5]undecane-2,4-dione

Vue d'ensemble

Description

3,9-Diazaspiro[5.5]undecane-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 . It has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonist .

Synthesis Analysis

The synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione and its derivatives has been reported in the literature . The synthesis involves the replacement of the cyclic carbamate in a previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .Molecular Structure Analysis

The molecular structure of 3,9-Diazaspiro[5.5]undecane-2,4-dione can be represented by the InChI code: 1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 58.2 Ų and a complexity of 226 . It has no rotatable bonds and has two hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique

Immunomodulatory Effect

- Scientific Field: Medicinal Chemistry

- Application Summary: The 3,9-diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists showing low cellular membrane permeability . These compounds are hypothesized as promising lead structures for peripheral GABAAR inhibition .

- Methods of Application: The study identified the importance of the spirocyclic benzamide, compensating for the conventional acidic moiety, for GABAAR ligands . The structurally simplified m-methylphenyl analog 1e displayed binding affinity in the high-nanomolar range (Ki = 180 nM) and was superior to 2027 and 018 regarding selectivity for the extrasynaptic α4βδ subtype versus the α1- and α2- containing subtypes .

- Results or Outcomes: Importantly, 1e was shown to efficiently rescue inhibition of T cell proliferation, providing a platform to explore the immunomodulatory potential for this class of compounds .

Dengue Virus Type 2 Infection

- Scientific Field: Virology

- Application Summary: The 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been reported to inhibit dengue virus type 2 (DENV2) .

- Methods of Application: Compounds with substitutions featuring 2-methylbenzyl (SPO-6, EC50 = 11.43 ± 0.87 μM), 4-bromobenzyl (SPO-7, EC50 = 14.15 ± 0.50 μM), and 4-cyanobenzyl (SPO-13, EC50 = 20.77 ± 1.92 μM) groups were found to be potent against DENV2 in a cell-based assay . Docking calculations identified NS5-methyltransferase as the most probable target for this series of compounds .

- Results or Outcomes: Molecular dynamics simulations of NS5-methyltransferase reproduced the experimental binding affinity findings by yielding ΔGbind values that predicted SPO-6 to possess the most favorable binding energy of −27.2 ± 3.9 kcal mol−1 compared with SPO-7, SPO-13 and ribavirin with −22.5 ± 4.7, −22.5 ± 4.6 and −20.0 ± 4.6 kcal mol−1, respectively .

Propriétés

IUPAC Name |

3,9-diazaspiro[5.5]undecane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZZHBXPMOVHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640795 | |

| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Diazaspiro[5.5]undecane-2,4-dione | |

CAS RN |

24910-11-0 | |

| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

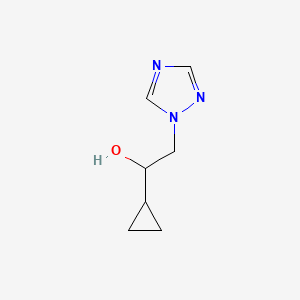

![5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1368417.png)

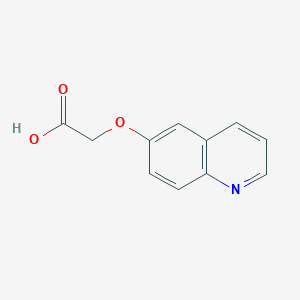

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368428.png)

![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368431.png)